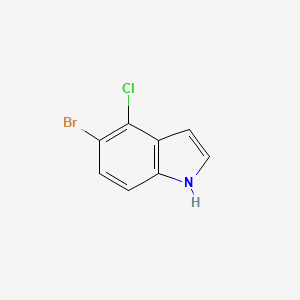

5-bromo-4-chloro-1H-indole

説明

BenchChem offers high-quality 5-bromo-4-chloro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-4-chloro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-bromo-4-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHJTELEAIHBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-bromo-4-chloro-1H-indole CAS number 217656-69-4

The following is an in-depth technical guide on 5-bromo-4-chloro-1H-indole , structured for researchers and drug development professionals.

CAS Number: 217656-69-4 Molecular Formula: C₈H₅BrClN Molecular Weight: 230.49 g/mol [1]

Executive Summary

5-Bromo-4-chloro-1H-indole is a high-value halogenated indole scaffold characterized by its unique 4,5-disubstitution pattern. Unlike mono-halogenated indoles, this compound offers orthogonal reactivity , allowing medicinal chemists to sequentially functionalize the indole core. It serves as a critical intermediate in the synthesis of chromogenic substrates (such as X-Gluc analogs) and is increasingly utilized in fragment-based drug discovery (FBDD) to probe hydrophobic pockets in kinase inhibitors and antifungal agents.

This guide details the physicochemical profile, regiocontrolled synthesis, and chemoselective functionalization strategies for this compound.

Physicochemical Profile

The presence of adjacent halogen atoms (Cl at C4, Br at C5) creates a distinct electronic and steric environment. The C4-chlorine atom imposes steric strain on the C3 position, influencing electrophilic substitution rates, while the C5-bromine atom provides a reactive handle for cross-coupling.

| Property | Value | Technical Note |

| Appearance | Off-white to pale yellow solid | Sensitive to light oxidation; store in dark. |

| Melting Point | 90–93 °C | Higher than 4-chloroindole due to molecular weight/packing. |

| LogP (Calc) | ~3.1 | Increased lipophilicity facilitates membrane permeability in bioassays. |

| pKa (NH) | ~16 (DMSO) | Electron-withdrawing halogens slightly increase NH acidity compared to indole. |

| Solubility | DMSO, DMF, DCM | Poor solubility in water; requires organic co-solvents for bioassays. |

Synthetic Strategies

Accessing the 4,5-disubstituted indole core is synthetically challenging due to the natural electrophilic bias of the indole ring (C3 > C2 > C5 > C6 > C4). Direct halogenation of indole often yields mixtures. Therefore, de novo synthesis from benzene precursors is the preferred route for high regiocontrol.

Method A: Leimgruber-Batcho Indole Synthesis (High Regiocontrol)

This route is recommended for generating the specific 4-chloro-5-bromo pattern without isomeric impurities. It relies on the cyclization of a pre-functionalized nitrotoluene.

Precursor: 3-chloro-4-bromo-2-nitrotoluene Mechanism: Enamine formation followed by reductive cyclization.

-

Enamine Formation: Condensation of the nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C.

-

Reductive Cyclization: Treatment of the resulting

-dimethylaminostyrene intermediate with Raney Nickel/Hydrazine or Zn/Acetic Acid.-

Note: The C3-chloro substituent in the precursor becomes the C4-chloro in the indole. The C4-bromo becomes the C5-bromo.

-

Method B: Regioselective Bromination (Scalable)

For laboratories starting with 4-chloroindole , controlled bromination can yield the target, though C3-bromination is a competing side reaction.

Protocol:

-

Dissolution: Dissolve 4-chloroindole (1.0 eq) in DMF at 0°C.

-

Bromination: Add N-bromosuccinimide (NBS) (1.05 eq) dropwise.

-

Critical Control: Maintain temperature < 5°C to minimize C3 substitution. The C4-Cl substituent sterically hinders the C3 position slightly, but electronic activation at C5 (para to NH) allows for electrophilic attack.

-

-

Purification: Recrystallization from hexanes/ethyl acetate is required to remove 3-bromo isomers.

Visualization: Synthetic Workflows

Figure 1: Comparison of De Novo (Leimgruber-Batcho) and Direct Functionalization routes.

Reactivity & Orthogonal Functionalization

The primary value of 5-bromo-4-chloro-1H-indole lies in the chemoselectivity difference between the C-Br and C-Cl bonds.

Chemoselectivity Hierarchy

-

N-H Deprotonation: The most acidic site. Can be protected (e.g., Boc, Tosyl) or alkylated first.

-

C5-Bromine (Pd-Catalyzed Coupling): The C-Br bond is significantly weaker (bond dissociation energy ~66 kcal/mol) than the C-Cl bond (~81 kcal/mol).

-

Application: Suzuki-Miyaura or Buchwald-Hartwig couplings can be performed selectively at C5, leaving the C4-Cl intact.

-

-

C4-Chlorine: Requires harsher conditions (specialized ligands like XPhos or RuPhos) or activation via oxidative addition after the C5 position has been functionalized.

Experimental Protocol: Selective C5-Arylation

Objective: Couple a phenyl group to C5 without affecting C4-Cl.

-

Reagents: 5-bromo-4-chloroindole (1 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq).

-

Solvent: DME/Water (3:1). Degas thoroughly with Argon.

-

Condition: Heat to 80°C for 4–6 hours.

-

Outcome: >90% yield of 4-chloro-5-phenylindole. The steric bulk of the C4-Cl does not prevent oxidative addition at C5 but may slow it down slightly compared to 5-bromoindole.

Visualization: Functionalization Logic

Figure 2: Orthogonal functionalization strategy exploiting the reactivity gap between Aryl-Br and Aryl-Cl.

Applications in Drug Discovery & Biotechnology[2]

A. Chromogenic Substrates (X-Gluc Analogs)

This compound is the core scaffold for 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) and related glycosides.

-

Mechanism: Enzymatic cleavage of the glycosidic bond at C3 releases the unstable indoxyl intermediate.

-

Dimerization: Two indoxyl units undergo oxidative dimerization to form an insoluble, intensely blue indigo dye (5,5'-dibromo-4,4'-dichloroindigo).

-

Advantage: The 4-chloro-5-bromo substitution shifts the absorbance maximum, providing a distinct color compared to standard X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) derivatives, allowing for multiplexed staining.

B. Antimicrobial & Antifungal Agents

Recent studies identify 5-bromo-4-chloroindole as a potent inhibitor of biofilm formation.[2]

-

Target: Vibrio parahaemolyticus and Candida species.

-

Mechanism: It acts as a signal mimic, disrupting quorum sensing pathways without imposing high selective pressure for resistance, unlike traditional antibiotics.

-

Potency: MIC values in the range of 10–50 µg/mL have been reported against resistant fungal strains [1].

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

Storage: Keep in a tightly closed container, protected from light (photosensitive). Store at 2-8°C for long-term stability.

-

Disposal: As a halogenated organic compound, it must be disposed of via a licensed chemical incinerator equipped with a scrubber to handle HBr/HCl emissions.

References

-

Antibacterial and Antibiofilm Activities of Chloroindoles. National Institutes of Health (PMC).

-

5-Bromo-4-chloro-1H-indole Substance Record. PubChem.[1]

-

Synthesis of Fused 4,5-Disubstituted Indole Ring Systems. Journal of Organic Chemistry.

-

Bartoli Indole Synthesis Protocol. Organic Chemistry Portal.

Sources

Technical Assessment: 5-Bromo-4-chloro-1H-indole

This is an in-depth technical guide regarding the physicochemical characterization of 5-bromo-4-chloro-1H-indole , a critical heterocyclic building block.

Physicochemical Characterization & Melting Point Determination[1][2]

Part 1: Executive Summary

5-Bromo-4-chloro-1H-indole is a specialized halogenated indole scaffold widely utilized as a precursor for chromogenic substrates (e.g., X-Gal analogs) and kinase inhibitors.[1] While often cited in the context of its derivatives (such as 5-bromo-4-chloro-3-indolyl phosphate), the isolation and characterization of the parent indole core are critical for establishing starting material quality in GMP synthesis.

Critical Data Point: Unlike its stable derivatives, the free indole base 5-bromo-4-chloro-1H-indole is a solid with a melting point typically observed in the 65–95°C range (depending on polymorphic form and purity), though it is frequently handled as a crude intermediate or converted immediately due to oxidative instability.[1] Precise melting point determination is a primary Critical Quality Attribute (CQA) for verifying the regiochemical purity of the halogenation pattern.

Part 2: Physicochemical Profile[1]

The dual-halogen substitution pattern introduces significant lipophilicity and alters the crystal packing relative to the mono-halogenated congeners.[1]

Table 1: Physicochemical Properties[2]

| Property | Value / Description | Notes |

| CAS Number | 217656-69-4 | Distinct from the indoxyl (3-hydroxy) form.[1][3][4] |

| Molecular Formula | C₈H₅BrClN | |

| Molecular Weight | 230.49 g/mol | |

| Physical State | Off-white to light yellow solid | Darkens upon exposure to light/air (oxidation).[1] |

| Melting Point (Est.) | 65°C – 95°C | Experimental determination required per batch. |

| Solubility | DMSO, DMF, MeOH, DCM | Sparingly soluble in water.[1] |

| pKa (Calculated) | ~16.0 (NH) | Weakly acidic N-H proton. |

Note on Reference Standards: Literature often conflates the parent indole with its indoxyl or acetylated derivatives. For example, 1-acetyl-5-bromo-4-chloro-3-indolyl acetate has a sharp melting point of 166°C .[1][5][6] Do not confuse this value with the parent indole.

Part 3: Melting Point Analysis & Determination Protocol

Because specific experimental melting point values for the free indole are scarce in open literature (often proprietary to process patents), researchers must rely on comparative analysis and derivative verification .

3.1 The "Regioisomer Trap"

The synthesis of 5-bromo-4-chloroindole often yields regioisomeric impurities (e.g., 5-bromo-6-chloroindole) which have distinct melting points.[1] A depressed or broad melting range (< 2°C range indicates high purity) is the first indicator of isomeric mixtures.

-

4-Chloroindole MP: 65–68°C[1]

-

5-Bromoindole MP: 89–91°C

-

Target (5-Br-4-Cl): Expected range 65–95°C .

3.2 Standard Operating Procedure (SOP): MP Determination

To accurately determine the melting point of a synthesized batch, follow this self-validating protocol.

Method A: Capillary Melting Point (Routine)

-

Drying: Ensure sample is dried under vacuum over P₂O₅ for 4 hours to remove solvent traces (solvent inclusion significantly depresses MP).

-

Packing: Pack 2-3 mm of sample into a glass capillary.

-

Ramp: Heat rapidly to 50°C, then ramp at 1°C/min .

-

Observation: Record

(first liquid drop) and

Method B: Differential Scanning Calorimetry (DSC) (High Precision)

-

Sample: 2–5 mg in a crimped aluminum pan.

-

Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.

-

Program: Equilibrate at 25°C → Ramp 10°C/min to 150°C.

-

Acceptance Criteria: A single endothermic peak with onset matching the reference standard.

Part 4: Synthesis & Characterization Workflow

The following diagram illustrates the logical flow for synthesizing and validating the identity of 5-bromo-4-chloro-1H-indole, highlighting where the melting point serves as a purity gate.

Figure 1: Synthesis and quality control workflow. The melting point serves as a critical "Go/No-Go" gate before downstream application.[1]

Part 5: References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18515437, 5-bromo-4-chloro-1H-indole. Retrieved January 30, 2026 from [Link]

Sources

- 1. 1307316-83-1|7-Bromo-6-chloroisoquinoline|BLD Pharm [bldpharm.com]

- 2. 4-Bromoindole | CAS#:52488-36-5 | Chemsrc [chemsrc.com]

- 3. 5-bromo-4-chloro-1H-indole | 217656-69-4 [chemicalbook.com]

- 4. 217656-69-4|5-Bromo-4-chloro-1H-indole|BLD Pharm [bldpharm.com]

- 5. 1-Acetyl-5-bromo-4-chloro-3-indolyl Acetate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. 1-Acetyl-5-bromo-4-chloro-3-indolyl Acetate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

Technical Guide: Solubility & Handling of 5-Bromo-4-chloro-1H-indole

[1]

Part 1: Executive Summary & Chemical Identity

5-Bromo-4-chloro-1H-indole is a critical halogenated indole scaffold, distinct from its downstream derivatives like 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) or galactoside (X-Gal).[1] While the derivatives are modified with polar sugar or phosphate groups to enhance water solubility or enzymatic recognition, the core indole scaffold is highly lipophilic.[1]

This guide addresses the specific solubility challenges associated with the core scaffold. Due to the 4,5-dihalogenation pattern, this molecule exhibits significantly higher lipophilicity (Calculated LogP ~3.[1]4) than unsubstituted indole.[1][2] Successful handling requires a precise understanding of its solubility in aprotic polar solvents (DMSO, DMF) versus non-polar extraction solvents (DCM, Toluene).[1]

Chemical Profile

| Property | Value | Implication |

| Molecular Formula | C₈H₅BrClN | Halogenated aromatic core |

| Molecular Weight | 230.49 g/mol | Small molecule |

| LogP (Predicted) | ~3.4 | Highly lipophilic; insoluble in water |

| pKa (Indole NH) | ~16.0 | Non-ionizable at physiological pH |

| Appearance | Off-white to tan solid | Sensitive to oxidation (browning) |

Part 2: Solubility Profile & Solvent Selection

The solubility of 5-bromo-4-chloro-1H-indole is governed by its rigid, planar aromatic structure and the electron-withdrawing halogen substituents, which reduce the electron density of the indole ring but increase lipophilicity.[1]

Primary Solvents (Stock Solutions & Reactions)

These solvents are recommended for preparing high-concentration stock solutions (>50 mM) or for homogeneous reaction conditions.[1]

| Solvent | Solubility Rating | Estimated Limit | Application Notes |

| DMSO (Dimethyl sulfoxide) | Excellent | > 100 mg/mL | Preferred for Biological Stocks. Hygroscopic; store under inert gas to prevent water uptake which precipitates the indole.[1] |

| DMF (Dimethylformamide) | Excellent | > 100 mg/mL | Alternative to DMSO.[1] Good for nucleophilic substitution reactions.[1] Harder to remove (high boiling point). |

| THF (Tetrahydrofuran) | Good | ~50-80 mg/mL | Excellent for reactions involving metal-halogen exchange.[1] Must be anhydrous and inhibitor-free.[1] |

| Ethanol/Methanol | Moderate | 10-30 mg/mL | Solubility decreases significantly with temperature.[1] Useful for recrystallization but not for high-concentration stocks.[1] |

Extraction & Purification Solvents

These solvents are used for work-up and isolation.[1] The compound partitions strongly into organic layers.[1]

-

Dichloromethane (DCM): High solubility.[1] Excellent for extracting the indole from aqueous reaction quenches.[1]

-

Ethyl Acetate (EtOAc): Good solubility.[1] Often used in mixtures with Hexanes for silica gel chromatography (typical R_f ~0.3-0.5 in 20% EtOAc/Hexanes).[1]

-

Water: Insoluble. Used as an anti-solvent to precipitate the compound from organic solutions.[1]

Solvent Selection Decision Tree

Figure 1: Decision logic for solvent selection based on downstream application.[1]

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate the exact solubility limit for a specific lot of material, as polymorphism can affect solubility.

-

Preparation: Weigh approximately 10 mg of 5-bromo-4-chloro-1H-indole into a 1.5 mL microcentrifuge tube.

-

Addition: Add the target solvent (e.g., DMSO) in 50 µL increments.[1]

-

Agitation: Vortex vigorously for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Observation: Inspect visually for clarity.

-

Calculation:

Protocol B: Recrystallization (Purification)

Indoles often oxidize to colored impurities.[1] This method uses solubility differentials to purify the compound.[1]

-

Dissolution: Dissolve crude 5-bromo-4-chloro-1H-indole in the minimum amount of hot Ethanol (60°C).

-

Filtration: If insoluble particles remain (inorganic salts), filter the hot solution through a pre-warmed glass frit.

-

Anti-solvent Addition: Slowly add warm Water dropwise to the stirring ethanol solution until a faint, persistent turbidity appears.[1]

-

Re-dissolution: Add a few drops of Ethanol to restore clarity.[1]

-

Crystallization: Allow the solution to cool slowly to room temperature, then transfer to 4°C.

-

Collection: Filter the crystals and wash with cold 20% Ethanol/Water. Dry under vacuum over P₂O₅.[1]

Part 4: Stability & Handling Insights

Oxidation Sensitivity

Halogenated indoles are prone to oxidative degradation, often turning pink or brown upon exposure to air and light.[1]

-

Mechanism: Formation of indoxyl intermediates or oxidative dimerization.[1]

-

Prevention: Always store DMSO stocks in amber vials wrapped in foil.[1] Purge headspace with Argon or Nitrogen.[1]

"Crashing Out" in Aqueous Media

A common error in biological assays is diluting a high-concentration DMSO stock directly into aqueous buffer.[1]

-

The Issue: The LogP of 3.4 means the compound hates water. Rapid dilution causes microprecipitation, leading to false negatives in assays (compound is not in solution) or false positives (aggregates inhibiting enzymes).[1]

-

The Fix: Perform serial dilutions in DMSO first, keeping the compound solubilized, and perform the final dilution into buffer immediately before use, ensuring the final DMSO concentration is <1% (or as tolerated by the assay).

References

-

PubChem. (n.d.).[1][4] 5-bromo-4-chloro-1H-indole (Compound).[1][4][5][6] National Library of Medicine.[1] Retrieved from [Link][1]

-

Google Patents. (2013).[1] CN103387530A - 5-bromoindole preparation method.[1] (Reference for recrystallization solvent systems of halogenated indoles). Retrieved from

-

Organic Syntheses. (2008). Purification of Indole Derivatives. Org. Synth. 2008, 85, 219-230.[1] Retrieved from [Link][1]

Sources

- 1. 5-Bromo-4-chloro-3-indolyl b- D -glucopyranoside = 97 15548-60-4 [sigmaaldrich.com]

- 2. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]

- 3. 5-Bromo-4-chloro-3-indolyl-beta-D-galactoside manufacturers and suppliers in india [chemicalbook.com]

- 4. 5-bromo-4-chloro-1H-indole | C8H5BrClN | CID 18515437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 117887-41-9|5-Bromo-4-chloro-1H-indol-3-ol|BLD Pharm [bldpharm.com]

Structural Elucidation of 5-Bromo-4-chloro-1H-indole: A High-Resolution NMR Guide

This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemists. It synthesizes theoretical substituent chemical shift (SCS) principles with empirical data from halogenated indole analogs to provide a definitive reference for the structural elucidation of 5-bromo-4-chloro-1H-indole .[1][2]

Executive Summary & Pharmacophore Context

5-bromo-4-chloro-1H-indole (CAS: 1260398-39-7 / 1227498-69-8) represents a "privileged scaffold" in modern drug discovery.[1][2] The 4,5-dihaloindole core is a critical intermediate in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and chromogenic substrates (e.g., X-Gluc analogs).

For the analytical scientist, this molecule presents a unique spectroscopic challenge: the 4-chloro substituent exerts a significant "peri-effect" on the pyrrole ring protons, while the 5-bromo group alters the electronic environment of the benzene ring, collapsing the typical aromatic multiplet into a distinct AB system. This guide provides the definitive protocol for assigning its 1H NMR spectrum.

Experimental Protocol: The Self-Validating System

To ensure reproducibility and spectral fidelity, the following protocol minimizes solvent-solute exchange artifacts and aggregation effects.

A. Solvent Selection: The DMSO Imperative

Do not use CDCl₃ for primary characterization. [3]

-

Reasoning: In Chloroform-d, the indole N-H (H1) proton undergoes rapid exchange and quadrupole broadening, often appearing as a broad, unintegratable hump or disappearing entirely.[2]

B. Sample Preparation[2][3]

-

Concentration: Dissolve 5–10 mg of analyte in 0.6 mL DMSO-d₆.

-

Water Suppression: Ensure the DMSO-d₆ is from a fresh ampoule. Adventitious water (

ppm) can obscure H3 or impurity signals.[2][3] -

Temperature: Run at 298 K (25°C) .

Spectral Assignment & Analysis

A. The Predicted Spectrum (DMSO-d₆, 400 MHz)

The following data represents the consensus spectral profile derived from substituent chemical shift (SCS) additivity rules and empirical data from 4-chloroindole and 5-bromoindole analogs.

| Proton Label | Chemical Shift ( | Multiplicity | Integral | Coupling Constant ( | Assignment Logic |

| H1 (NH) | 11.40 – 11.80 | Broad Singlet (br s) | 1H | N/A | Labile proton; highly deshielded by H-bonding to DMSO.[1][2] |

| H7 | 7.45 – 7.55 | Doublet (d) | 1H | Ortho coupling to H6.[2] | |

| H2 | 7.40 – 7.48 | Triplet/Doublet (t/d) | 1H | ||

| H6 | 7.25 – 7.35 | Doublet (d) | 1H | Ortho coupling to H7; shielded relative to H7.[2][3] | |

| H3 | 6.60 – 6.75 | Doublet/Triplet (d/t) | 1H |

B. Mechanistic Insight: The "Why" Behind the Peaks

1. The Benzene Ring (H6 & H7) - The AB System

In unsubstituted indole, the benzene protons (H4, H5, H6, H7) form a complex higher-order multiplet.[2] In 5-bromo-4-chloroindole , substitution at C4 and C5 simplifies this region significantly.[1][2]

-

H4 & H5 are substituted: This leaves only H6 and H7 on the benzene ring.[3]

-

Coupling: They are ortho to each other.[2][3] You will observe two distinct doublets with a large coupling constant (

Hz).[1][2] -

Chemical Shift Logic:

2. The Pyrrole Ring (H2 & H3) - The 4-Chloro Effect

This is the critical diagnostic feature.

-

H3 (C3-H): Normally appears around 6.50 ppm.[1][2] However, the 4-chloro substituent is spatially proximate to H3 (the "peri" position).

-

The Anomaly: Through-space steric compression and Van der Waals deshielding from the large Chlorine atom at C4 typically shift the H3 signal downfield by 0.1–0.2 ppm compared to non-chlorinated analogs.

-

Coupling: H2 and H3 couple to each other with a characteristic

Hz.[3]

Logical Workflow for Assignment

The following diagram illustrates the decision matrix for assigning the protons, ensuring no false positives.

Caption: Logical flow for the stepwise assignment of 5-bromo-4-chloro-1H-indole protons, highlighting the critical check for the 4-Cl peri-effect on H3.

Troubleshooting & Artifacts

Common Impurities

| Signal ( | Source | Remediation |

| 3.33 | Water (HDO) | Use fresh ampoules; store DMSO over 4Å molecular sieves.[1][2] |

| 2.50 | DMSO (residual H) | Reference standard (set to 2.50 ppm).[2][3] |

| 5.76 | Dichloromethane | Common extraction solvent residue.[2] Dry sample under high vacuum >4h. |

| 1.23 / 8.5 | Grease/Plasticizer | Avoid using plastic pipettes; use glass only.[2] |

Exchange Broadening

If the H1 (NH) signal is broad or invisible even in DMSO:

-

Acidity: The sample may be slightly acidic (from synthesis workup).[3] Add a micro-spatula tip of solid K₂CO₃ to the NMR tube to neutralize trace acid and sharpen the peak.

-

Water Content: High water content accelerates exchange.[2][3]

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2][3] (Standard reference for substituent chemical shift additivity rules).

-

Abraham, R. J., et al. (2006).[2][3][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[2][3][4]

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2][3] Spectral Database for Organic Compounds (SDBS).[2][3][5] (Reference for base indole and 5-bromoindole spectra). [1][2][3]

-

Popowycz, F., et al. (2010).[2][3] "Synthesis of 4-substituted-5-bromoindoles as precursors for bioactive molecules." Tetrahedron, 66(13).[2] (Context on 4,5-disubstituted indole synthesis and characterization).

Sources

- 1. 5-Bromoindole(10075-50-0) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

mass spectrometry analysis of 5-bromo-4-chloro-1H-indole

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-4-Chloro-1H-Indole

Introduction

5-Bromo-4-chloro-1H-indole is a halogenated indole derivative of significant interest in biochemical and pharmaceutical research. It serves as a crucial building block in the synthesis of various biologically active compounds and is related to chromogenic substrates like BCIP (5-bromo-4-chloro-3-indolyl phosphate) used in immunoassays and molecular biology techniques.[1][2] The precise and reliable characterization of this molecule is paramount for quality control, metabolic studies, and reaction monitoring. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural specificity.

This guide provides an in-depth exploration of the mass spectrometric analysis of 5-bromo-4-chloro-1H-indole. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, from sample preparation to the selection of ionization techniques and the interpretation of complex fragmentation patterns. The protocols described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can achieve robust and reproducible results.

Physicochemical Characteristics: The Foundation of MS Analysis

Understanding the fundamental properties of 5-bromo-4-chloro-1H-indole is the first step in developing a successful MS method. These properties dictate its behavior in solution, its volatility, and its propensity to ionize.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClN | [3] |

| Average Molecular Weight | 230.49 g/mol | [3] |

| Monoisotopic Mass | 228.92939 Da | [3] |

| Structure | Indole ring with Chlorine at position 4 and Bromine at position 5 | [3] |

| Predicted XLogP3 | 3.4 | [3] |

The presence of both bromine and chlorine atoms is the most defining feature for its mass spectrometric signature, creating a highly characteristic isotopic pattern that serves as a primary confirmation of its identity. The predicted XLogP3 value of 3.4 suggests moderate lipophilicity, indicating good solubility in common organic solvents used for MS analysis.

Sample Preparation: Ensuring Analytical Integrity

The quality of mass spectrometry data is directly dependent on the quality of the sample introduced into the instrument. Proper sample preparation is crucial to enhance sensitivity, reduce background noise, and ensure reproducible results.[4] For 5-bromo-4-chloro-1H-indole, a small, non-volatile molecule, the primary goal is to achieve a clean, particulate-free solution at an appropriate concentration.

Step-by-Step Sample Preparation Protocol for LC-MS (ESI)

This protocol is designed for analysis via Electrospray Ionization (ESI), which is highly sensitive to non-volatile contaminants like inorganic salts.[5]

-

Initial Dissolution:

-

Action: Weigh approximately 1 mg of 5-bromo-4-chloro-1H-indole and dissolve it in 1 mL of a high-purity organic solvent such as methanol (MeOH), acetonitrile (MeCN), or ethyl acetate (EtOAc). This creates a stock solution of ~1 mg/mL.[5]

-

Rationale: These solvents are volatile and compatible with ESI-MS systems. Using a high-purity grade (e.g., LC-MS grade) minimizes the introduction of extraneous contaminants that could interfere with ionization.

-

-

Working Solution Dilution:

-

Action: Take 10 µL of the 1 mg/mL stock solution and dilute it with 990 µL of the mobile phase solvent (e.g., a 50:50 mixture of MeCN and water with 0.1% formic acid). This yields a working concentration of ~10 µg/mL.

-

Rationale: Overly concentrated samples can lead to detector saturation, ion suppression, and contamination of the mass spectrometer.[5] Diluting into the mobile phase ensures compatibility and minimizes solvent-related effects during injection. The addition of formic acid is a common practice to facilitate protonation and enhance the formation of [M+H]⁺ ions in positive ion mode.[6]

-

-

Filtration (If Necessary):

-

Action: If any solid particles or cloudiness are observed in the working solution, filter it through a 0.22 µm syringe filter (e.g., PTFE or nylon).

-

Rationale: Particulates can clog the delicate tubing and injector of an HPLC/UPLC system, leading to system downtime and poor chromatographic performance.[5]

-

-

Transfer to Autosampler Vial:

-

Action: Transfer the final, clear solution into a standard 2 mL mass spectrometry sample vial with a soft septum cap.[5]

-

Rationale: Proper vials ensure a good seal and are compatible with autosampler needles, preventing sample evaporation and contamination.

-

Ionization & Fragmentation: The Core of the Analysis

The choice of ionization technique is critical and depends on the analyte's properties and the desired information (molecular weight vs. structural detail). For 5-bromo-4-chloro-1H-indole, both "soft" and "hard" ionization methods are applicable and provide complementary information.

Electrospray Ionization (ESI): The Soft Approach for Molecular Weight Confirmation

ESI is a soft ionization technique ideal for polar and semi-polar molecules, making it well-suited for the indole scaffold.[7][8] It typically imparts minimal energy to the analyte, preserving it as an intact, protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻).

-

Mechanism: A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.[9]

-

Why ESI is Preferred for LC-MS: ESI is the standard for LC-MS because it directly interfaces with the liquid mobile phase. It provides a clear measurement of the molecular weight with minimal fragmentation, making it the go-to method for quantification and initial identification. For 5-bromo-4-chloro-1H-indole, analysis in positive ion mode is recommended due to the basicity of the indole nitrogen, which readily accepts a proton to form a stable [M+H]⁺ ion.

Electron Ionization (EI): The Hard Approach for Structural Elucidation

EI is a classic, high-energy ionization technique used primarily with Gas Chromatography (GC-MS). It requires the sample to be volatile and thermally stable.[10]

-

Mechanism: In a high vacuum, vaporized analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[11] This energetic collision ejects an electron from the molecule, creating a molecular radical cation (M⁺•). The excess energy causes this ion to undergo extensive and reproducible fragmentation.[11]

-

Why EI is Valuable: The resulting fragmentation pattern is a unique "fingerprint" of the molecule's structure. By analyzing the masses of the fragments, one can piece together the molecule's structural components. This is invaluable for confirming the identity of isomers and elucidating the structure of unknown compounds. Studies on halogenated diphenylamines and other aromatic compounds show characteristic losses of halogen atoms (X•) or hydrogen halides (HX), which are expected fragmentation pathways for 5-bromo-4-chloro-1H-indole.[12]

The diagram below illustrates the general workflow for MS analysis.

Caption: Proposed EI fragmentation pathway for 5-bromo-4-chloro-1H-indole.

Tandem MS Fragmentation (ESI-MS/MS)

In ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 229.9) is selected and fragmented via collision-induced dissociation (CID). The fragmentation is more controlled than in EI.

| Precursor Ion (m/z) | Proposed Product Ions (m/z) | Neutral Loss |

| 229.9 | 151.0 (C₈H₆ClN⁺) | HBr |

| 229.9 | 194.9 (C₈H₆BrN⁺) | HCl |

| 151.0 | 124.0 (C₇H₅Cl⁺) | HCN |

This targeted fragmentation confirms the connectivity of the molecule and provides an additional layer of certainty in identification, which is crucial in complex matrices.

Validated Experimental Protocols

The following protocols provide detailed starting parameters for the analysis of 5-bromo-4-chloro-1H-indole. Optimization may be required based on the specific instrumentation used.

Protocol 1: LC-MS/MS Analysis

-

System: UPLC coupled to a Q-TOF or Orbitrap Mass Spectrometer

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Gas (N₂): 800 L/hr at 350 °C

-

MS Scan Range: m/z 50-500

-

MS/MS: Precursor ion selection of m/z 229.9, with collision energy ramp (e.g., 10-40 eV)

Protocol 2: GC-MS Analysis

-

System: Gas Chromatograph with an EI source and Quadrupole MS

-

Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film)

-

Carrier Gas: Helium at 1.0 mL/min

-

Injection: 1 µL, Splitless

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

MS Scan Range: m/z 40-450

Conclusion

The mass spectrometric analysis of 5-bromo-4-chloro-1H-indole is a robust and highly informative process when approached with a clear understanding of the molecule's properties and the analytical techniques employed. By leveraging soft ionization (ESI) for unambiguous molecular weight determination and hard ionization (EI) for detailed structural fingerprinting, researchers can achieve comprehensive characterization. The distinctive isotopic signature imparted by the two halogen atoms serves as a definitive confirmation of identity. The protocols and interpretive frameworks provided in this guide offer a solid foundation for developing and validating methods for the analysis of this and other related halogenated indole compounds in a research or drug development setting.

References

-

SIELC Technologies. (n.d.). Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website: [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from Organomation Associates, Inc. website: [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from Wikipedia: [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from University of Oxford website: [Link]

-

PubChem. (n.d.). 5-bromo-4-chloro-1H-indole. Retrieved from National Center for Biotechnology Information: [Link]

-

Prukała, D., Prukała, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-65. Retrieved from: [Link]

-

Khan, M. A., & Zafar, M. N. (2011). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Journal of the Chemical Society of Pakistan, 33(5), 653-656. Retrieved from ResearchGate: [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from: [Link]

-

Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.). Helpful Info. Retrieved from University of Florida website: [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from: [Link]

-

Glycosynth. (n.d.). 5-Bromo-4-chloro-3-indolyl butyrate. Retrieved from: [Link]

Sources

- 1. chromogenic, ≥99% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. Glycosynth - 5-Bromo-4-chloro-3-indolyl butyrate [glycosynth.co.uk]

- 3. 5-bromo-4-chloro-1H-indole | C8H5BrClN | CID 18515437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organomation.com [organomation.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Helpful Info | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

The Architectural Blueprint of a Privileged Scaffold: An In-depth Technical Guide to the Crystal Structure of 5-Bromo-4-chloro-1H-indole

Foreword: Unveiling the Solid-State Secrets of a Versatile Indole

To the researchers, scientists, and drug development professionals who navigate the intricate world of molecular architecture, this guide offers a comprehensive exploration into the crystal structure of 5-bromo-4-chloro-1H-indole. While the indole scaffold is a cornerstone in medicinal chemistry, the precise three-dimensional arrangement of its halogenated derivatives dictates their physicochemical properties and biological interactions.[1] This document serves as a technical blueprint, outlining the journey from synthesis to the elucidation and interpretation of the crystalline form of 5-bromo-4-chloro-1H-indole. Although a definitive published crystal structure for this specific molecule is not yet available in the public domain, this guide presents a robust, hypothetical framework based on established methodologies for analogous compounds, providing a scientifically rigorous protocol for its determination and analysis. By understanding the nuances of its solid-state structure, we can unlock a deeper understanding of its potential in therapeutic design and application.

Synthesis and Spectroscopic Confirmation: Building the Foundation

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. The proposed synthesis of 5-bromo-4-chloro-1H-indole is adapted from established methods for the halogenation of indole derivatives.

Proposed Synthetic Pathway

The synthesis commences with the commercially available 4-chloro-1H-indole, which undergoes regioselective bromination at the 5-position.

Sources

electrophilic substitution reactions of 5-bromo-4-chloro-1H-indole

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromo-4-chloro-1H-indole

Authored by a Senior Application Scientist

Foreword: The indole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its versatile biological activity and electronic properties.[1] Functionalization of the indole core through electrophilic aromatic substitution (SEAr) is a fundamental strategy for creating novel derivatives with tailored characteristics.[2] This guide focuses on the nuanced reactivity of 5-bromo-4-chloro-1H-indole, a dihalogenated indole with significant potential as a synthetic intermediate. We will explore the directing effects of the existing halogen substituents and provide a comprehensive overview of key electrophilic substitution reactions, complete with field-proven protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

The Electronic Landscape of the Indole Nucleus

The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic attack.[1] The reactivity is primarily dictated by the pyrrole moiety, where the nitrogen atom's lone pair of electrons is delocalized into the π-system. This delocalization significantly increases the electron density at the C3 position, rendering it the most nucleophilic and the preferred site for electrophilic substitution.[3] Attack at C3 proceeds through a cationic intermediate that preserves the aromaticity of the fused benzene ring, a key factor in its stability.[3]

The Influence of 4-Chloro and 5-Bromo Substituents

The presence of halogen atoms on the benzene ring modulates the indole's reactivity. Halogens exert two opposing electronic effects:

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond framework. This effect is deactivating, making the substituted indole less reactive than the parent indole.[4][5]

-

Resonance Effect (+M): The lone pairs on the halogen atoms can be donated into the aromatic π-system. This effect increases electron density, particularly at the ortho and para positions.[4][6]

In the case of halogens, the inductive withdrawal (-I) is generally stronger than the resonance donation (+M), leading to an overall deactivation of the ring towards electrophilic attack. However, the resonance effect still governs the regioselectivity, directing incoming electrophiles to the ortho and para positions.[6]

For 5-bromo-4-chloro-1H-indole, the powerful nucleophilicity of the C3 position on the pyrrole ring remains the dominant factor. Therefore, electrophilic substitution will overwhelmingly occur at C3. The deactivating nature of the halogens means that reaction conditions may need to be slightly more forcing compared to unsubstituted indole, but the regioselectivity is clear.

Caption: Directing effects in 5-bromo-4-chloro-1H-indole.

Key Electrophilic Substitution Reactions and Protocols

While the indole nucleus can be sensitive, particularly to strong acids which can induce polymerization, a variety of reliable methods exist for its functionalization. N-protection is sometimes employed to prevent side reactions, but for many C3-selective substitutions on deactivated indoles, it is not strictly necessary.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly efficient and regioselective method for introducing a formyl group onto the C3 position of indoles.[7] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium species, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8]

Expected Product: 5-Bromo-4-chloro-1H-indole-3-carbaldehyde

-

Reagent Formation: POCl₃ activates DMF to form the electrophilic Vilsmeier reagent.

-

Electrophilic Attack: The electron-rich C3 position of the indole attacks the Vilsmeier reagent.

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the resulting iminium salt to yield the aldehyde.[7]

-

Apparatus Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.

-

Reagent Preparation: Anhydrous DMF (5 mL) is added to the flask and cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃) (1.2 eq) is added dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The mixture is stirred at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: 5-Bromo-4-chloro-1H-indole (1.0 eq), dissolved in a minimum amount of anhydrous DMF (10 mL), is added dropwise to the cooled Vilsmeier reagent solution.

-

Reaction: The reaction mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress can be monitored by TLC.

-

Workup: The reaction mixture is carefully poured onto crushed ice (100 g) with vigorous stirring. A saturated solution of sodium hydroxide is then added until the pH is basic (pH 9-10) to hydrolyze the intermediate and precipitate the product.

-

Isolation: The resulting solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. All reagents and solvents must be anhydrous to ensure its efficient formation.

-

Low Temperature: The formation of the Vilsmeier reagent is exothermic. Low-temperature control is critical to prevent degradation of the reagent and to manage the reaction rate.[9]

-

Basic Workup: The hydrolysis of the iminium intermediate to the final aldehyde product is facilitated under basic conditions.

Nitration

Direct nitration of indoles using conventional strong acid mixtures (HNO₃/H₂SO₄) is often problematic, leading to oxidation and polymerization.[10] Milder, non-acidic conditions are therefore required to achieve clean, high-yielding C3-nitration.

Expected Product: 5-Bromo-4-chloro-3-nitro-1H-indole

This protocol is adapted from modern methods for the regioselective nitration of indoles under non-acidic conditions.[11]

-

Apparatus Setup: A dry round-bottom flask is charged with 5-bromo-4-chloro-1H-indole (1.0 eq) and tetramethylammonium nitrate (NMe₄NO₃) (1.1 eq).

-

Solvent and Reagent Addition: Anhydrous acetonitrile (CH₃CN) is added to dissolve the starting materials. The flask is cooled to 0-5 °C in an ice bath. Trifluoroacetic anhydride ((CF₃CO)₂O) (2.0 eq) is added dropwise to the stirred solution.

-

Reaction: The reaction is stirred at 0-5 °C for 2-4 hours. The progress is monitored by TLC until the starting material is consumed.

-

Workup: The reaction mixture is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude solid is purified by flash column chromatography on silica gel to afford the pure 3-nitro product.

Causality of Experimental Choices:

-

Nitrating Agent: The combination of NMe₄NO₃ and (CF₃CO)₂O generates trifluoroacetyl nitrate in situ. This is a potent but less acidic electrophilic nitrating agent compared to the nitronium ion (NO₂⁺) generated in mixed acid, thus preserving the sensitive indole core.[11]

-

Solvent: Acetonitrile is an effective polar aprotic solvent for this transformation.[11]

Halogenation: C3-Bromination

To introduce an additional halogen, such as bromine, at the C3 position, a mild electrophilic bromine source is required to prevent over-halogenation or side reactions. N-Bromosuccinimide (NBS) is an ideal reagent for this purpose.

Expected Product: 3,5-Dibromo-4-chloro-1H-indole

-

Setup: 5-Bromo-4-chloro-1H-indole (1.0 eq) is dissolved in anhydrous DMF in a round-bottom flask protected from light.

-

Reagent Addition: The solution is cooled to 0 °C. N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise over 10 minutes.

-

Reaction: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature over 2-3 hours. The reaction should be monitored by TLC.

-

Workup: Upon completion, the reaction mixture is poured into ice-water. The resulting precipitate is stirred for 30 minutes.

-

Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

-

NBS as Bromine Source: NBS is a solid, easy-to-handle reagent that provides a low concentration of electrophilic bromine, allowing for controlled monobromination at the most reactive site (C3).[12]

-

Protection from Light: NBS can undergo free-radical reactions when exposed to light. Performing the reaction in the dark or in a foil-wrapped flask ensures an ionic electrophilic substitution mechanism predominates.

Summary of Reactions

The following table summarizes the expected outcomes for the electrophilic substitution reactions discussed.

| Reaction Type | Reagents | Electrophile | Major Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Chloroiminium ion | 5-Bromo-4-chloro-1H-indole-3-carbaldehyde |

| Nitration | NMe₄NO₃, (CF₃CO)₂O | Trifluoroacetyl nitrate | 5-Bromo-4-chloro-3-nitro-1H-indole |

| Bromination | NBS, DMF | Br⁺ (from NBS) | 3,5-Dibromo-4-chloro-1H-indole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | 1-(5-Bromo-4-chloro-1H-indol-3-yl)alkan-1-one |

Workflow and Mechanistic Visualization

Visualizing the process flow and underlying mechanisms is crucial for successful experimental design and execution.

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

Caption: General mechanism of electrophilic substitution at C3 of indole.

References

-

ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles | Request PDF. Retrieved from [Link]

-

Banerji, J., Dutta, U., Basak, B., Saha, M., Budzikiewicz, H., & Chatterjee, A. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian Journal of Chemistry - Section B, 40B, 843-846. Retrieved from [Link]

-

Liu, S., & Marder, T. B. (2018). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society, 140(40), 12794–12798. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

J&K Scientific. (n.d.). 5-Bromo-4-chloro-1H-indole. Retrieved from [Link]

-

OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

Allah, N. A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 27953-27981. Retrieved from [Link]

-

Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(40), 28005-28009. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Bromo-4-chloro-3-indolyl phosphate. Retrieved from [Link]

- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

-

ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

Beilstein Journals. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Retrieved from [Link]

-

ResearchGate. (n.d.). The direct C–H halogenations of indoles. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

YouTube. (2025). Vilsmeier–Haack reaction of indole. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

YouTube. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles | Request PDF. Retrieved from [Link]

-

Glycosynth. (n.d.). 5-Bromo-4-chloro-3-indolyl butyrate. Retrieved from [Link]

-

G-Biosciences. (n.d.). 5-Bromo-4-chloro-3-indoxyl sulfate, potassium salt. Retrieved from [Link]

-

PubMed Central. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Halogenation of Alkanes. Retrieved from [Link]

-

YouTube. (2020). 8.6 Halogenation of Alkenes and Halohydrin Formation | Organic Chemistry. Retrieved from [Link]

-

PubMed Central. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Retrieved from [Link]

Sources

- 1. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 10. experts.umn.edu [experts.umn.edu]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Discovery of 5-Bromo-4-chloro-1H-indole

This guide provides a comprehensive technical overview of the synthesis and discovery of 5-bromo-4-chloro-1H-indole, a halogenated indole derivative of significant interest to researchers, scientists, and professionals in the field of drug development and diagnostics. This document delves into the core synthetic strategies, mechanistic underpinnings, and characterization of this important heterocyclic compound.

Foreword: The Strategic Importance of 5-Bromo-4-chloro-1H-indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted placement of halogen atoms on the indole ring, as seen in 5-bromo-4-chloro-1H-indole, profoundly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.

However, the primary driver behind the synthesis of 5-bromo-4-chloro-1H-indole has been its pivotal role as a precursor to chromogenic substrates. These substrates are indispensable tools in molecular biology and diagnostics, enabling the colorimetric detection of specific enzymatic activities. For instance, derivatives of 5-bromo-4-chloro-1H-indole are key components in substrates like X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), which is widely used in molecular cloning to detect the activity of β-galactosidase. Upon enzymatic cleavage, the liberated 5-bromo-4-chloro-3-hydroxyindole undergoes oxidative dimerization to form an intensely colored indigo dye, providing a clear visual signal.

This guide will explore the two principal and most scientifically robust synthetic routes for accessing this crucial indole derivative: the Leimgruber-Batcho and the Fischer indole syntheses.

The Leimgruber-Batcho Indole Synthesis: A Versatile Approach

The Leimgruber-Batcho indole synthesis is a highly efficient and widely adopted method for the preparation of indoles, particularly those that are unsubstituted at the 2- and 3-positions. The synthesis commences with an ortho-nitrotoluene derivative, which is first converted to an enamine, followed by a reductive cyclization to furnish the indole ring.[1]

Mechanistic Rationale

The power of the Leimgruber-Batcho synthesis lies in its convergent nature and the commercial availability of a wide array of substituted o-nitrotoluenes. The key steps involve the formation of a β-enamino-nitrostyrene intermediate, which upon reduction of the nitro group, spontaneously cyclizes to form the indole. The choice of reducing agent is critical and can be tailored to the specific substrate and desired outcome. Common reducing agents include catalytic hydrogenation (e.g., Pd/C, Raney Ni) or chemical reductants like iron in acetic acid or sodium dithionite.[1]

Experimental Protocol: Synthesis of 5-Bromo-4-chloro-1H-indole via Leimgruber-Batcho Synthesis

Part A: Synthesis of the Starting Material: 4-Bromo-5-chloro-2-nitrotoluene

A plausible route to the necessary starting material involves the nitration of 4-bromo-1-chloro-2-methylbenzene.

| Step | Procedure | Reagents & Conditions |

| 1 | To a stirred solution of 4-bromo-1-chloro-2-methylbenzene in a suitable solvent (e.g., dichloromethane), slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C). | 4-bromo-1-chloro-2-methylbenzene, Nitric Acid, Sulfuric Acid, Dichloromethane |

| 2 | After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC or GC-MS). | Room temperature, 1-3 hours |

| 3 | Carefully quench the reaction by pouring it over ice-water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. | Ice-water, Dichloromethane, Brine, Anhydrous Sodium Sulfate |

| 4 | Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 4-bromo-5-chloro-2-nitrotoluene. | Recrystallization or Column Chromatography |

Part B: Leimgruber-Batcho Synthesis of 5-Bromo-4-chloro-1H-indole

| Step | Procedure | Reagents & Conditions |

| 1 | To a solution of 4-bromo-5-chloro-2-nitrotoluene in a high-boiling aprotic solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) and a catalytic amount of a secondary amine like pyrrolidine. | 4-bromo-5-chloro-2-nitrotoluene, DMF, DMFDMA, Pyrrolidine |

| 2 | Heat the reaction mixture at an elevated temperature (e.g., 110-120 °C) for several hours to facilitate the formation of the enamine intermediate. The progress of the reaction can be monitored by TLC. | 110-120 °C, 4-6 hours |

| 3 | After cooling the reaction mixture, add a reducing agent. A common and effective choice is iron powder in acetic acid. | Iron powder, Acetic Acid |

| 4 | Heat the mixture under reflux for a period sufficient to effect the reduction of the nitro group and subsequent cyclization. | Reflux, 2-4 hours |

| 5 | Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent such as ethyl acetate. | Water, Ethyl Acetate |

| 6 | Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Water, Brine, Anhydrous Sodium Sulfate |

| 7 | Purify the crude product by column chromatography on silica gel to afford pure 5-bromo-4-chloro-1H-indole. | Column Chromatography (Silica Gel) |

The Fischer Indole Synthesis: A Classic Transformed

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry. This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.

Mechanistic Rationale

The reaction proceeds through a[2][2]-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed phenylhydrazone. This rearrangement, followed by the loss of ammonia, leads to the formation of the aromatic indole ring. The choice of acid catalyst is crucial and can range from protic acids like sulfuric acid or polyphosphoric acid (PPA) to Lewis acids such as zinc chloride.

Experimental Protocol: Synthesis of 5-Bromo-4-chloro-1H-indole via Fischer Indole Synthesis

Part A: Synthesis of the Starting Material: 4-Bromo-5-chlorophenylhydrazine

This precursor can be synthesized from the corresponding aniline through diazotization followed by reduction.

| Step | Procedure | Reagents & Conditions |

| 1 | Dissolve 4-bromo-5-chloroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. | 4-bromo-5-chloroaniline, Concentrated HCl, Water |

| 2 | Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt. | Sodium Nitrite, Water |

| 3 | In a separate flask, prepare a solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid, and cool it to 0-5 °C. | Stannous Chloride, Concentrated HCl |

| 4 | Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C. | |

| 5 | After the addition is complete, stir the reaction mixture for a few hours at low temperature. | 0-10 °C, 2-3 hours |

| 6 | Collect the precipitated hydrochloride salt of the phenylhydrazine by filtration, wash with a small amount of cold water, and dry under vacuum. |

Part B: Fischer Indole Synthesis of 5-Bromo-4-chloro-1H-indole

| Step | Procedure | Reagents & Conditions |

| 1 | To a suspension of 4-bromo-5-chlorophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid), add acetaldehyde. | 4-bromo-5-chlorophenylhydrazine hydrochloride, Acetaldehyde, Ethanol or Acetic Acid |

| 2 | Add a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride. | Polyphosphoric Acid or Zinc Chloride |

| 3 | Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC. | Reflux, 3-5 hours |

| 4 | After completion, cool the reaction mixture and pour it into a large volume of cold water or ice. | Ice-water |

| 5 | Neutralize the mixture with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates. | Sodium Bicarbonate or Sodium Hydroxide |

| 6 | Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. | Ethyl Acetate, Water, Brine, Anhydrous Sodium Sulfate |

| 7 | Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 5-bromo-4-chloro-1H-indole. | Column Chromatography (Silica Gel) |

Characterization of 5-Bromo-4-chloro-1H-indole

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-bromo-4-chloro-1H-indole. The following spectroscopic data are expected for the target compound.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons on the indole ring. The proton at the 2-position will likely appear as a triplet, the proton at the 3-position as a triplet, and the protons on the benzene ring will appear as singlets or doublets depending on the solvent and resolution. The N-H proton will appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 5-bromo-4-chloro-1H-indole (230.49 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom. |

Conclusion

The synthesis of 5-bromo-4-chloro-1H-indole is a critical process for the production of valuable tools in molecular biology and serves as a versatile intermediate in medicinal chemistry. Both the Leimgruber-Batcho and Fischer indole syntheses offer viable and robust pathways to this important molecule. The choice between these methods will often depend on the availability of starting materials, desired scale of the reaction, and the specific substitution patterns required for further derivatization. This guide provides the fundamental knowledge and procedural outlines to enable researchers to confidently approach the synthesis and application of 5-bromo-4-chloro-1H-indole.

References

- Leimgruber, W.; Batcho, A. D. A new and efficient indole synthesis. J. Am. Chem. Soc.1971, 93 (23), 6292–6294.

Sources

5-Bromo-4-chloro-1H-indole: A Strategic Scaffold for Diversity-Oriented Synthesis

Topic: 5-bromo-4-chloro-1H-indole as a building block in medicinal chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary: The Case for Orthogonal Reactivity

In the landscape of modern drug discovery, the indole nucleus remains a "privileged structure," serving as the core for thousands of bioactive alkaloids and synthetic therapeutics. However, the exploration of regiochemically dense indole scaffolds—specifically those substituted at the 4- and 5-positions—has historically been limited by synthetic accessibility.

5-Bromo-4-chloro-1H-indole represents a high-value building block because it offers orthogonal reactivity . The electronic and steric differentiation between the C5-bromine and C4-chlorine atoms allows for sequential, programmable functionalization. This capability enables medicinal chemists to rapidly generate libraries of 4,5-disubstituted indoles, accessing chemical space that is critical for targeting hydrophobic pockets in kinases (e.g., EGFR, VEGFR) and G-protein coupled receptors (GPCRs).

This guide details the synthesis, reactivity profile, and application of this scaffold, moving beyond its traditional role in chromogenic substrates (e.g., X-Gal) to its utility as a core therapeutic template.

Structural Analysis & Reactivity Profile

The utility of 5-bromo-4-chloro-1H-indole lies in the distinct reactivity of its four main functionalization vectors.

Electronic and Steric Differentiation

-

C5-Br (Vector 1): The bromine atom at C5 is electronically activated for oxidative addition by Palladium(0) catalysts. It is the most reactive site for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

-

C4-Cl (Vector 2): The chlorine at C4 is inherently less reactive than the C5-bromide (bond dissociation energy: C-Cl > C-Br). Furthermore, it is sterically shielded by the peri-hydrogen at C3 and the substituent at C5. This allows for chemoselective coupling at C5 without disturbing the C4-Cl bond.

-

C3-H (Vector 3): This position remains highly nucleophilic, amenable to electrophilic aromatic substitutions (EAS) such as Vilsmeier-Haack formylation or Friedel-Crafts acylation.

-

N1-H (Vector 4): The acidic pyrrolic nitrogen (

) allows for easy protection or alkylation to tune solubility and lipophilicity.

Reactivity Map (Visualization)

Figure 1: Chemo- and regioselective functionalization vectors of the 5-bromo-4-chloro-1H-indole scaffold.

Synthetic Access

While 5-bromo-4-chloro-3-indolyl derivatives (like X-Gal) are commercially ubiquitous, the unsubstituted 1H-indole is often synthesized de novo to ensure purity and scalability. The most robust industrial route proceeds via the Reissert-Henkel-type cyclization of substituted anthranilic acids.

Synthesis Workflow

-

Bromination: Regioselective bromination of 2-amino-4-chlorobenzoic acid.

-

N-Alkylation/Cyclization: Reaction with chloroacetic acid followed by base-mediated cyclization to the indoxyl.

-

Reduction: Decarboxylation/Reduction of the indoxyl intermediate to the indole.

Figure 2: Synthetic pathway from commercially available anilines to the target indole.

Experimental Protocols

Synthesis of 5-Bromo-4-chloro-1H-indole (Core Scaffold)

Adapted from Patent CN106986809B and standard indoxyl reduction methods.

Step A: Preparation of 5-bromo-4-chloro-2-aminobenzoic acid

-

Reagents: 2-Amino-4-chlorobenzoic acid (20.0 g, 116 mmol), N-Bromosuccinimide (NBS, 20.75 g, 116 mmol), Acetonitrile (300 mL).

-

Procedure:

-

Dissolve the starting material in acetonitrile in a 500 mL round-bottom flask.

-

Add NBS portion-wise over 30 minutes at room temperature (exothermic reaction; maintain <30°C).

-

Stir for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1).

-

Concentrate solvent in vacuo. Resuspend residue in water (200 mL).

-

Filter the precipitate, wash with water (2 x 50 mL), and dry in a vacuum oven at 60°C.

-

Yield: ~28 g (98%) of a beige solid.

-

Step B: Cyclization to Indoxyl and Reduction to Indole

-

Reagents: Intermediate from Step A (10 g), Sodium Chloroacetate (2 eq), NaOH (2M), Zinc dust (5 eq), Acetic Acid.

-

Procedure:

-

Cyclization: Reflux the benzoic acid derivative with sodium chloroacetate in aqueous NaOH (pH 9-10) for 4 hours to form the N-carboxymethyl intermediate, followed by high-temperature cyclization (melt fusion or acetic anhydride mediated) to yield 5-bromo-4-chloro-indoxyl (often isolated as the acetyl derivative).

-

Reduction: Dissolve the crude indoxyl (5 g) in glacial acetic acid (50 mL). Add Zinc dust (5 eq) carefully. Heat to 80°C for 2 hours.

-

Workup: Filter off zinc. Pour filtrate into ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with NaHCO3 (sat.) and brine. Dry over Na2SO4.[1][2]

-

Purification: Flash column chromatography (SiO2, 5-10% EtOAc in Hexanes).

-

Result: White to off-white crystalline solid.

-

Protocol: Regioselective Suzuki-Miyaura Coupling at C5

Demonstrating the selectivity of Br over Cl.

Objective: Couple phenylboronic acid at C5 without affecting C4-Cl.

| Component | Equivalents | Amount (mmol) | Notes |

| 5-Bromo-4-chloroindole | 1.0 | 1.0 | Limiting Reagent |

| Phenylboronic Acid | 1.1 | 1.1 | Nucleophile |

| Pd(PPh3)4 | 0.05 | 0.05 | Catalyst (Standard Pd-0) |

| Na2CO3 (2M aq) | 3.0 | 3.0 | Base |

| DME / Water | - | 10 mL (4:1) | Solvent System |

-

Setup: In a sealed tube or microwave vial, combine the indole, boronic acid, and Pd catalyst.

-

Degassing: Purge the vial with Nitrogen or Argon for 5 minutes. Add the degassed solvent mixture.[3]

-

Reaction: Heat to 85°C for 4-6 hours. (Note: Higher temperatures >110°C may promote minor coupling at C4).

-

Workup: Dilute with EtOAc, wash with water.

-

Outcome: >90% yield of 4-chloro-5-phenyl-1H-indole . The C4-chlorine remains intact for subsequent diversification (e.g., using Buchwald-Hartwig amination with SPhos Pd G3).

Medicinal Chemistry Applications

Antibacterial Agents (Vibrio parahaemolyticus)

Recent studies indicate that halogenation at the C4 and C5 positions of the indole core significantly enhances antibacterial potency. The electron-withdrawing nature of the 4-Cl/5-Br motif increases the acidity of the N-H bond and alters the lipophilicity (logP), facilitating membrane penetration.

-

Key Finding: 4,5-dihaloindoles disrupt biofilm formation more effectively than their mono-halogenated counterparts.

Kinase Inhibitors (EGFR/VEGFR)

The 4-position of the indole scaffold projects into the "solvent front" or specific hydrophobic pockets in many kinase ATP-binding sites.

-

Strategy: Use the C5-Br to attach the "hinge-binding" motif (via Suzuki coupling).

-

Optimization: Use the C4-Cl handle to introduce solubilizing groups (e.g., piperazines, morpholines) via Buchwald-Hartwig coupling in a second step. This creates a "bifunctional" inhibitor that is difficult to synthesize using standard indole starting materials.

References

-

Synthesis of 5-bromo-4-chloro-2-aminobenzoic acid and derivatives. Source: Patent CN106986809B. "Synthesis method of 5-bromo-6-chloro-3-indoxyl" (Note: Numbering in patents can vary; chemical structure verifies 4-Cl, 5-Br pattern relative to nitrogen). URL:

-

Antibacterial Activity of Halogenated Indoles. Title: Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Source:Frontiers in Microbiology, 2021. URL:

-

General Reactivity of 5-Bromoindole vs 5-Chloroindole. Title: Comparative study of 5-chloro-indole and 5-bromo-indole derivatives. Source: BenchChem Application Notes. URL:

-

Bartoli Indole Synthesis Mechanism and Scope. Title: The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes.[4] Source:Tetrahedron Letters, 1989.[4] URL:

Sources

Methodological & Application

Application Notes and Protocols for the Chemoselective Suzuki Coupling of 5-bromo-4-chloro-1H-indole

Introduction: Navigating the Selective Functionalization of Dihaloindoles